Cas no 1261482-22-7 (3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)

3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl is a fluorinated biphenyl derivative characterized by its trifluoromethyl and methoxy functional groups. The presence of electron-withdrawing trifluoromethyl groups enhances its stability and influences its electronic properties, making it valuable in organic synthesis and material science applications. The methoxy group further modulates reactivity, offering versatility in cross-coupling reactions and as a building block for advanced materials. Its structural features contribute to high thermal and chemical resistance, suitable for use in liquid crystals, pharmaceuticals, or agrochemical intermediates. The compound’s well-defined aromatic framework ensures consistent performance in demanding synthetic processes.
3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl structure
1261482-22-7 structure
Product name:3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl
CAS No:1261482-22-7
MF:C15H10F6O
Molecular Weight:320.22972536087
CID:4992725

3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl 化学的及び物理的性質

名前と識別子

    • 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl
    • インチ: 1S/C15H10F6O/c1-22-13-7-4-10(8-12(13)15(19,20)21)9-2-5-11(6-3-9)14(16,17)18/h2-8H,1H3
    • InChIKey: IDIOCJATHLDSLT-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=C(C=1)C1C=CC(C(F)(F)F)=CC=1)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 356
  • トポロジー分子極性表面積: 9.2
  • XLogP3: 5.3

3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011009056-250mg
3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl
1261482-22-7 97%
250mg
$484.80 2023-09-03
Alichem
A011009056-500mg
3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl
1261482-22-7 97%
500mg
$831.30 2023-09-03
Alichem
A011009056-1g
3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl
1261482-22-7 97%
1g
$1579.40 2023-09-03

3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl 関連文献

3,4'-Bis(trifluoromethyl)-4-methoxybiphenylに関する追加情報

Comprehensive Overview of 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl (CAS No. 1261482-22-7)

3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl (CAS No. 1261482-22-7) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound belongs to the biphenyl derivatives family, characterized by its unique structural features, including trifluoromethyl groups and a methoxy substituent. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry.

The growing interest in 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl is driven by its potential applications in drug discovery and material science. Researchers are particularly intrigued by its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds. The trifluoromethyl groups are known to improve lipophilicity and resistance to enzymatic degradation, which are critical factors in the development of next-generation therapeutics. Additionally, its methoxy group offers versatility in further chemical modifications, enabling the creation of tailored molecules for specific applications.

In the context of agrochemicals, 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl serves as a key building block for the synthesis of novel pesticides and herbicides. The trifluoromethyl moiety is often associated with enhanced pesticidal activity, making this compound a focal point for innovation in crop protection. With the increasing demand for sustainable and efficient agricultural solutions, this compound is poised to play a pivotal role in addressing global food security challenges.

From a materials science perspective, 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl is being explored for its potential in the development of advanced polymers and liquid crystals. The incorporation of trifluoromethyl groups into polymeric matrices can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. These attributes are highly sought after in industries ranging from electronics to coatings, where performance under extreme conditions is paramount.

The synthesis of 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl typically involves multi-step organic reactions, including Suzuki coupling and electrophilic aromatic substitution. These methods are well-established in the literature, but ongoing research aims to optimize the process for higher yields and greener chemistry practices. As the scientific community continues to prioritize sustainability, innovations in catalytic systems and solvent selection are expected to further enhance the accessibility of this compound.

One of the most frequently asked questions about 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl revolves around its spectroscopic characterization. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are routinely employed to confirm its structure and purity. These analytical methods are essential for ensuring the reliability of this compound in both research and industrial settings.

Another area of interest is the toxicological profile of 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl. While extensive studies are still underway, preliminary data suggest that this compound exhibits low acute toxicity, making it a viable candidate for further development. However, as with any chemical substance, proper handling and disposal protocols must be adhered to in order to minimize environmental and health risks.

The commercial availability of 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl is another topic of discussion among researchers and industry professionals. Several specialty chemical suppliers offer this compound, but its high purity and consistency remain critical factors for end-users. As demand grows, advancements in large-scale synthesis and purification techniques are expected to improve its accessibility and affordability.

In summary, 3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl (CAS No. 1261482-22-7) is a versatile and promising compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features, combined with its potential for innovation, make it a subject of ongoing research and development. As the scientific community continues to uncover new uses and optimize its synthesis, this compound is likely to remain at the forefront of chemical innovation for years to come.

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